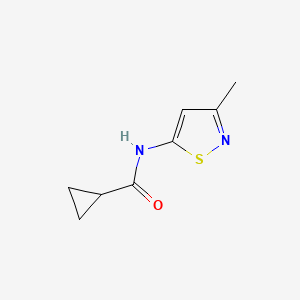
Ethyl 4-(prop-2-ynamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(prop-2-ynylamino)benzoate is a chemical compound with the CAS Number: 101248-36-6 . It has a molecular weight of 203.24 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, benzoate compounds have been synthesized using a route with high total yields, mild conditions, and simple operation . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular structure of Ethyl 4-(prop-2-ynylamino)benzoate was determined using techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The title compound, C13H14BrN3O2, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . Click chemistry is a strong and rapid method of chemical reaction, making it one of the most frequently used reactions in medicinal chemistry .Physical And Chemical Properties Analysis
Ethyl 4-(prop-2-ynylamino)benzoate is a solid at room temperature . It has a molecular weight of 203.24 .Applications De Recherche Scientifique
Nonlinear Optical Properties
Research has indicated that derivatives of Ethyl 4-(prop-2-ynamido)benzoate exhibit significant nonlinear optical (NLO) properties . These properties are crucial for applications such as optical switching, data storage, and laser frequency doubling.
Electro-Optical Applications
The compound’s potential in electro-optical applications has been explored due to its ability to modulate light in response to an electric field. This characteristic is essential for the development of electro-optic modulators used in telecommunications and information processing .
Local Anesthetics
Derivatives of Ethyl 4-(prop-2-ynamido)benzoate have been evaluated for their local anesthetic effects. The compound’s structure can be modified to enhance its potency and reduce toxicity, making it a candidate for developing new local anesthetic agents .
Mécanisme D'action
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets at the molecular level. For instance, it may act as a nucleophile, forming bonds with electrophilic sites on target molecules . This interaction can lead to changes in the target’s structure and function .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For example, if it interacts with enzymes, it could influence metabolic pathways .
Pharmacokinetics
Its bioavailability, which is influenced by these properties, is also unknown .
Result of Action
The molecular and cellular effects of Ethyl 4-(prop-2-ynamido)benzoate’s action would depend on its specific targets and mode of action. For instance, if it inhibits an enzyme, it could decrease the production of certain metabolites .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of Ethyl 4-(prop-2-ynamido)benzoate .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may cause an allergic skin reaction and is harmful to aquatic life . Precautionary measures include avoiding breathing dust and release to the environment, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with skin .
Propriétés
IUPAC Name |
ethyl 4-(prop-2-ynoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMCDKZJAREDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(prop-2-ynamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Cyanopropan-2-yl-[[3-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2925774.png)


![3-ethyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2925778.png)
![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)
![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2925780.png)
![5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one](/img/structure/B2925781.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate](/img/structure/B2925782.png)



![Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2925792.png)

![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)